molecular formula C10H11NO B2502208 2-Methoxy-3-methylphenylacetonitrile CAS No. 1261646-24-5

2-Methoxy-3-methylphenylacetonitrile

Cat. No.: B2502208
CAS No.: 1261646-24-5
M. Wt: 161.204
InChI Key: JQMBCVRXFWSSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylphenylacetonitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2. It is primarily used in research and not intended for human use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylphenylacetonitrile can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, although it is not currently used in any approved drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

like other nitriles, it may interact with biological molecules through its nitrile group, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar structure but lacks the methyl group at the 3-position.

    2-Methoxyphenylacetonitrile: Similar structure but lacks the methyl group.

    3-Methylphenylacetonitrile: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-3-methylphenylacetonitrile is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(2-methoxy-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-4-3-5-9(6-7-11)10(8)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMBCVRXFWSSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.